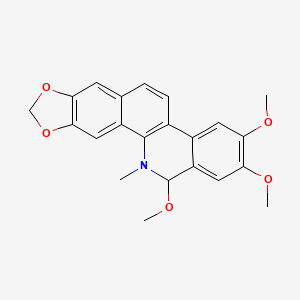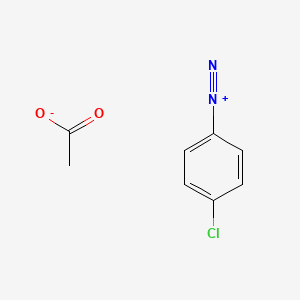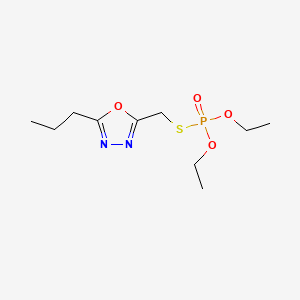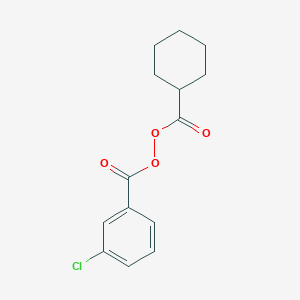
Plumbanone--iridium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Plumbanone–iridium (1/1) is a compound that combines lead and iridium in a unique chemical structure. This compound is of significant interest due to its potential applications in various fields, including catalysis, materials science, and medicinal chemistry. The combination of lead and iridium offers unique properties that are not found in other compounds, making it a subject of extensive research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Plumbanone–iridium (1/1) typically involves the reaction of lead compounds with iridium precursors under controlled conditions. One common method involves the use of lead acetate and iridium chloride in a solvent such as ethanol. The reaction is carried out at elevated temperatures, often around 80-100°C, to facilitate the formation of the desired compound. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques .
Industrial Production Methods
Industrial production of Plumbanone–iridium (1/1) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Plumbanone–iridium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique electronic properties of the iridium and lead atoms in the compound.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxide and iridium oxide, while reduction could produce lead metal and iridium metal .
Wissenschaftliche Forschungsanwendungen
Plumbanone–iridium (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and hydroformylation.
Biology: The compound is being investigated for its potential use in biological imaging and as a probe for studying cellular processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and induce cell death.
Wirkmechanismus
The mechanism of action of Plumbanone–iridium (1/1) involves its interaction with molecular targets such as enzymes and DNA. The iridium atom in the compound can form coordination complexes with various biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity or the induction of DNA damage, ultimately leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Iridium chloride
- Lead acetate
- Iridium oxide
- Lead oxide
Uniqueness
Plumbanone–iridium (1/1) is unique due to the combination of lead and iridium, which imparts distinct electronic and catalytic properties. Unlike other iridium or lead compounds, Plumbanone–iridium (1/1) exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
39377-55-4 |
|---|---|
Molekularformel |
IrOPb |
Molekulargewicht |
415 g/mol |
IUPAC-Name |
iridium;oxolead |
InChI |
InChI=1S/Ir.O.Pb |
InChI-Schlüssel |
SOTJNPQEFGUWJE-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Pb].[Ir] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene)](/img/structure/B14670629.png)


![2-Phenyl-3h-benzo[e]indole](/img/structure/B14670656.png)



![N,N-Dimethyl-2-[(triethylgermyl)oxy]ethan-1-amine](/img/structure/B14670695.png)

![[2-(4-Methoxybenzoyl)phenyl]acetic acid](/img/structure/B14670704.png)
